

Otophyllósíde F: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

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Compound of Interest

Compound Name: *Otophyllósíde F*

Cat. No.: *B15592595*

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Abstract

Otophyllósíde F, a complex C21 steroidal glycoside isolated from the roots of *Cynanchum otophyllum*, has garnered interest for its potential biological activities. This document provides an in-depth technical overview of the chemical structure and stereochemistry of **Otophyllósíde F**. It includes a summary of its core structural features, a generalized experimental protocol for its isolation and structural elucidation based on established methods for related compounds, and a discussion of its stereochemical complexity. While specific quantitative NMR data for **Otophyllósíde F** is not publicly available, representative chemical shift ranges for key structural motifs of C21 steroidal glycosides are presented to aid in the characterization of this and similar natural products.

Chemical Structure

Otophyllósíde F is a pregnane-type steroidal glycoside with the molecular formula C₄₈H₇₆O₁₆. The core structure consists of a C21 steroid aglycone and a trisaccharide chain attached at the C-3 position.

The aglycone is a highly oxygenated pregnane derivative. Key features include hydroxyl groups and an acetyl group attached to the steroid nucleus. The trisaccharide chain is

composed of three deoxy sugars, which are characteristic of many bioactive steroidal glycosides from the *Cynanchum* genus.

The systematic IUPAC name for **Otophyllside F** is [(3S,8S,9R,10R,12R,13S,14R,17S)-17-acetyl-8,14,17-trihydroxy-3-[(2R,4S,5S,6R)-4-hydroxy-5-[(2S,4S,5R,6R)-5-[(2S,4R,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-10,13-dimethyl-1,2,3,4,7,9,11,12,15,16-decahydrocyclopenta[a]phenanthren-12-yl] (E)-3,4-dimethylpent-2-enoate. This name precisely defines the connectivity and stereochemistry of the molecule.

The chemical structure is also represented by the following Canonical SMILES string:

```
CO[C@@H]1C--INVALID-LINK--O--INVALID-LINK--O[C@H]2--INVALID-LINK--C--INVALID-LINK--[C@H]5C--INVALID-LINK--C=C(/C)C(C)C[C@]6(C)--INVALID-LINK--(CC[C@]6(O)[C@]5(O)CC=C4C3)C(C)=O)O[C@@H]2C)O--INVALID-LINK--[C@H]1O
```

Stereochemistry

The stereochemistry of **Otophyllside F** is complex, with multiple chiral centers in both the steroidal aglycone and the sugar moieties. The specific configuration of these centers is crucial for its biological activity. The IUPAC name and the SMILES string define the absolute stereochemistry at each of these centers. The stereochemical details are determined through advanced spectroscopic techniques, particularly 2D NMR experiments such as NOESY/ROESY, and often confirmed by X-ray crystallography of the pure compound or a suitable derivative.

Experimental Protocols

The following sections describe generalized experimental protocols for the isolation and structural elucidation of **Otophyllside F**, based on methods reported for other C21 steroidal glycosides from *Cynanchum otophyllum*.^{[1][2]}

Isolation and Purification

- **Extraction:** Dried and powdered roots of *Cynanchum otophyllum* are extracted exhaustively with 95% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

- **Solvent Partitioning:** The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as chloroform and n-butanol, to separate compounds based on their polarity. The C21 steroidal glycosides, including **Otophyllaside F**, are typically enriched in the chloroform and/or n-butanol fractions.
- **Column Chromatography:** The enriched fraction is subjected to multiple rounds of column chromatography for further separation.
 - **Silica Gel Column Chromatography:** The extract is loaded onto a silica gel column and eluted with a gradient of chloroform-methanol to yield several sub-fractions.
 - **MCI Gel Column Chromatography:** Fractions containing the target compounds are further purified on an MCI gel column, eluting with a methanol-water gradient.
 - **ODS Column Chromatography:** Additional purification is performed using an octadecylsilyl (ODS) silica gel column with a methanol-water gradient.
- **High-Performance Liquid Chromatography (HPLC):** Final purification to obtain pure **Otophyllaside F** is achieved by semi-preparative HPLC, typically on a C18 column with a mobile phase of acetonitrile-water or methanol-water.

Structure Elucidation

The chemical structure and stereochemistry of the purified **Otophyllaside F** are determined using a combination of spectroscopic methods.

- **Mass Spectrometry (MS):** High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the exact molecular weight and elemental composition of the molecule, allowing for the determination of the molecular formula.
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**
 - **1D NMR:** ^1H and ^{13}C NMR spectra provide information about the types and number of protons and carbons in the molecule.
 - **2D NMR:**

- COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin coupling networks, helping to establish the connectivity of atoms within the steroid and sugar moieties.
 - HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
 - HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting the different structural fragments, including the aglycone, the sugar units, and the ester group.
 - NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the relative stereochemistry of the molecule.
- Acid Hydrolysis: To determine the identity and stereochemistry of the sugar units, a sample of **Otophyllósíde F** is subjected to acid hydrolysis to cleave the glycosidic bonds. The resulting monosaccharides are then analyzed by gas chromatography (GC) after derivatization and compared with authentic standards.

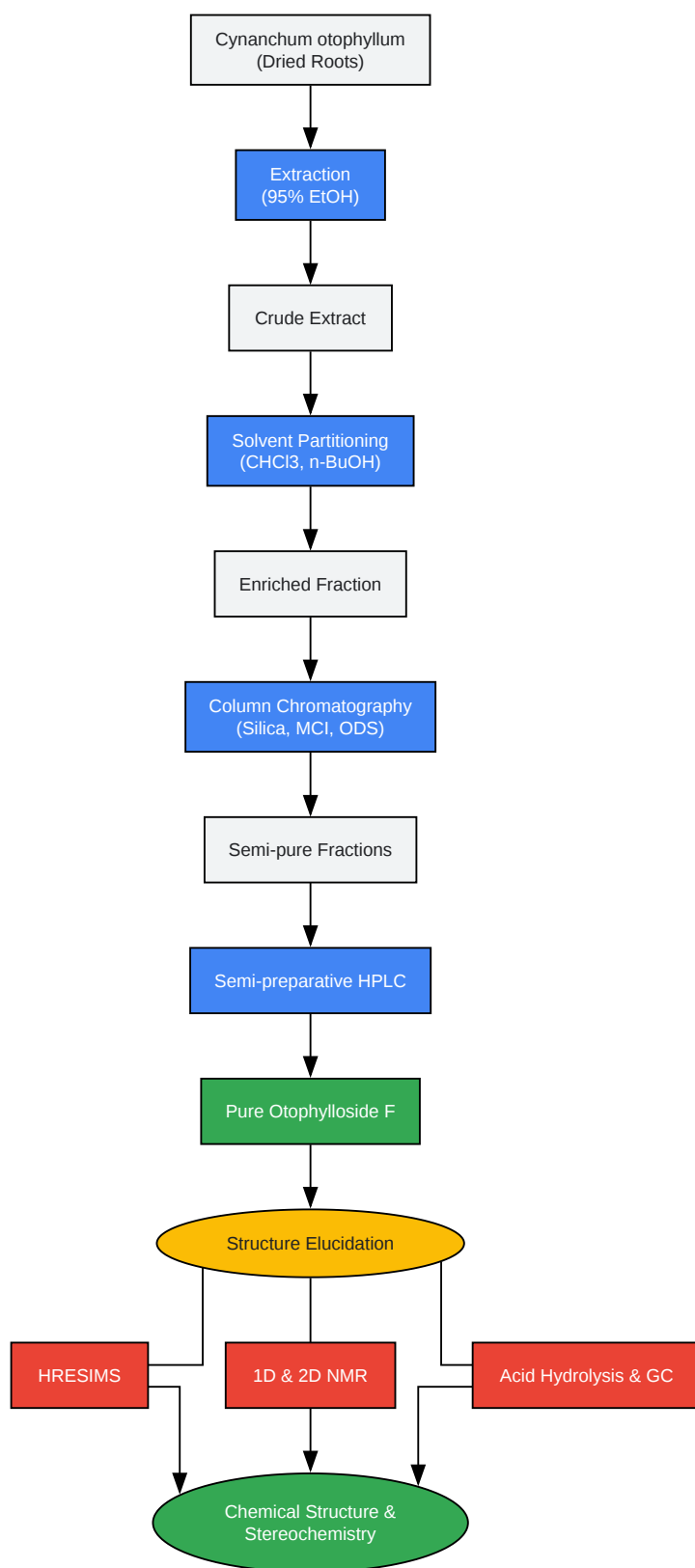
Quantitative Data

While the specific ^1H and ^{13}C NMR data for **Otophyllósíde F** are not available in the public domain, the following table provides typical chemical shift ranges for key structural motifs found in C21 steroidal glycosides, based on published data for similar compounds.[1][3] This information can be used as a reference for the characterization of **Otophyllósíde F** and related molecules.

Structural Motif	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Steroid CH ₃ -18	0.8 - 1.2	12 - 18
Steroid CH ₃ -19	0.9 - 1.3	15 - 25
Steroid CH ₃ -21 (Acetyl)	2.0 - 2.3	25 - 35
Olefinic Protons (if present)	5.0 - 6.0	120 - 145
Anomeric Protons (β-linkage)	4.2 - 5.0	95 - 105
Methoxy Groups (on sugars)	3.2 - 3.6	55 - 60
Ester Carbonyl	-	165 - 175
Acetyl Carbonyl	-	205 - 215

Visualizations

The following diagram illustrates a generalized workflow for the isolation and structural elucidation of a natural product like **Otophyllside F**.



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Generalized workflow for the isolation and structure elucidation of **Otophyllside F**.

Conclusion

Otophyllósíde F is a structurally complex C21 steroidal glycoside with significant stereochemical intricacy. Its characterization relies on a systematic approach involving extraction, multi-step chromatographic purification, and comprehensive spectroscopic analysis. While detailed quantitative data for **Otophyllósíde F** is not readily available, the established methodologies and representative data for this class of compounds provide a solid framework for researchers working on its synthesis, characterization, and biological evaluation. Further investigation into its biological mechanisms is warranted to explore its full therapeutic potential.

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